2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a diverse range of applications in scientific research. This multi-ring structure encompasses features of amines, ketones, fluorinated aromatic rings, and carbonitrile groups, making it a versatile molecule in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthetic routes. A common pathway may involve the initial formation of a substituted quinoline intermediate followed by amination, fluorination, and carbonitrile addition.
Key reagents: : aldehydes, amines, fluorobenzenes
Conditions: : Reflux, catalytic hydrogenation, and stepwise addition under inert atmosphere
Industrial Production Methods: Industrial production scales up these synthetic methods using high-throughput equipment for efficiency and consistency.
Techniques: : Batch reactors, continuous flow systems
Optimization: : Focused on maximizing yield and minimizing by-products
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including:
Oxidation: : Transformation of the amine to nitro group
Reduction: : Conversion of the ketone group to secondary alcohols
Substitution: : Nucleophilic substitution on the fluorinated aromatic ring
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, hydrogen with palladium catalyst
Substitution: : Nucleophiles like thiols, amines under mild heating
Major Products
Oxidation: : Nitro compounds
Reduction: : Alcohols
Substitution: : Substituted aromatic derivatives
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of various complex organic molecules, especially those with potential pharmacological properties.
Biology: Investigated for its bioactivity, including potential antibacterial and anticancer activities.
Medicine: Possible therapeutic agent or a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The specific mechanism of action varies depending on the application, but generally:
Molecular Targets: : Often interacts with biological macromolecules like enzymes or DNA.
Pathways Involved: : Inhibition of enzyme activity, DNA intercalation, modulation of receptor signaling pathways.
Comparison with Similar Compounds
Unique Features
Fluorinated Phenyl Group: : Provides enhanced stability and bioavailability.
Quinoline Core: : Known for its medicinal properties.
Similar Compounds
2-Amino-1-(dimethylamino)-4-(phenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: : Similar but without the fluorine, offering different reactivity and bioactivity.
1-(Dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-quinoline-3-carbonitrile: : Lacks the amino group, affecting its synthetic versatility and application spectrum.
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Properties
IUPAC Name |
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-28(2)29-20-12-16(15-8-4-3-5-9-15)13-21(30)23(20)22(18(14-26)24(29)27)17-10-6-7-11-19(17)25/h3-11,16,22H,12-13,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWIJKVFUPJYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3F)C(=O)CC(C2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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